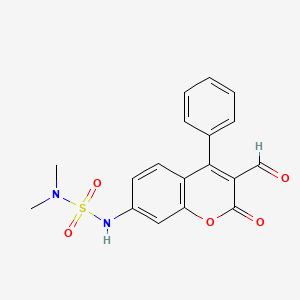
Exosensor 517
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Novel Dual-Analyte Fluorescent Chemosensor for Visualizing Neurotransmitter Exocytosis; High Quality Biochemicals for Research Uses
Wissenschaftliche Forschungsanwendungen
Neurotransmitter Visualization : Exosensor 517 is a dual-analyte fluorescent chemosensor used for directly visualizing neurotransmitters released upon exocytosis. This sensor is significant because it exploits the high concentration of neurotransmitters and the pH gradient between the vesicle and synaptic cleft. It functions as an integrated molecular logic gate for biological applications, enabling the visualization of neurotransmitters like glutamate, norepinephrine, and dopamine (Klockow et al., 2013).
Smart Home Sensor Optimization : In the context of smart homes, Exosensor 517's application includes optimizing the positioning and distribution of sensors. A study using genetic algorithms (GA) demonstrated that GA can effectively optimize sensor distributions in smart home environments, outperforming pure random search algorithms. This research is pivotal for enhancing the efficiency and functionality of smart home sensor networks (Poland et al., 2012).
Biosensing Platforms : Exosensor 517 has been utilized in designing tunable molecular logic gates for imaging select vesicular primary-amine neurotransmitters. These applications are particularly relevant in the field of molecular imaging and have potential for broad uses in biological and medical research (Klockow et al., 2015).
DNA Hybridization Sensors : Another application area is in the development of DNA biosensors, where Exosensor 517 can be instrumental in creating genosensing devices for gene sequence analysis and nucleic acid-ligand binding studies. These devices are crucial for molecular diagnostics and offer a promising platform for detecting genetic variations and diseases (Lucarelli et al., 2008).
Environmental and Food Safety : In environmental monitoring and food safety, Exosensor 517 can play a role in the development of immunosensors. These sensors are used for the rapid detection of pesticide residues and other harmful substances, contributing significantly to public health and safety (Jiang et al., 2008).
Clinical Applications : In clinical settings, Exosensor 517 is relevant in the development of electrochemical genosensors for the detection of pathogenic bacteria, aiding in the diagnosis of diseases and improving food safety and quality control (Abdalhai et al., 2015).
Eigenschaften
CAS-Nummer |
1450623-29-6 |
|---|---|
Produktname |
Exosensor 517 |
Molekularformel |
C18H16N2O5S |
Molekulargewicht |
372.395 |
IUPAC-Name |
7-(dimethylsulfamoylamino)-3-formyl-2-oxo-4-phenylchromene |
InChI |
InChI=1S/C18H16N2O5S/c1-20(2)26(23,24)19-13-8-9-14-16(10-13)25-18(22)15(11-21)17(14)12-6-4-3-5-7-12/h3-11,19H,1-2H3 |
InChI-Schlüssel |
GPGUHFASXITFFZ-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)NC1=CC2=C(C=C1)C(=C(C(=O)O2)C=O)C3=CC=CC=C3 |
Synonyme |
EX517; 7-(Dimethylsulfamyl)amino-2-oxo-4-phenyl-2H-chromene-3-carbaldehyde |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



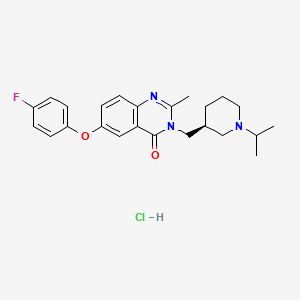
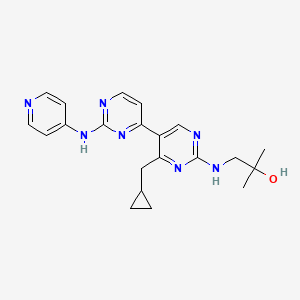
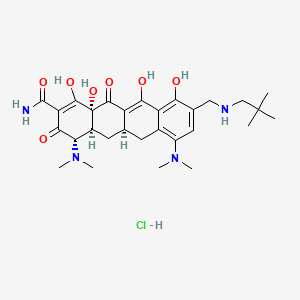
![2-[3-[(3R)-3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid;hydrochloride](/img/structure/B560420.png)
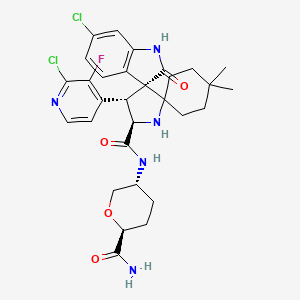
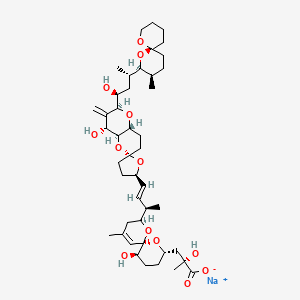
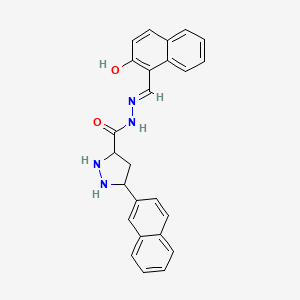
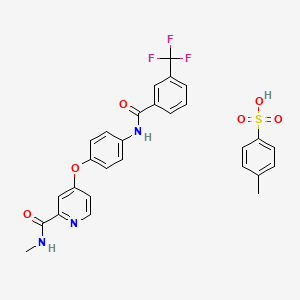
![[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl-[[4-(2-iodophenyl)phenyl]methyl]-dimethylazanium;iodide](/img/structure/B560427.png)
![2-[(2,3-Diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)amino]ethanol hydrobromide](/img/structure/B560431.png)
![4-(9H-carbazol-4-yloxy)-1-[2-(2-methoxyphenoxy)ethylamino]butan-2-ol](/img/structure/B560432.png)
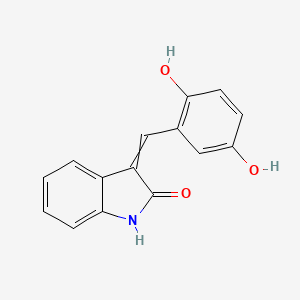
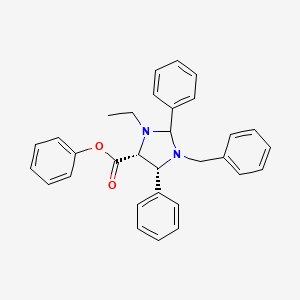
![2-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]-N-(p-tolyl)acetamide](/img/structure/B560437.png)